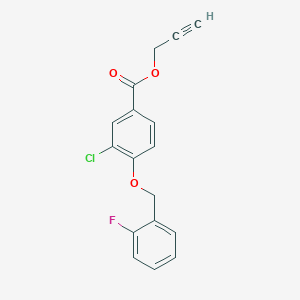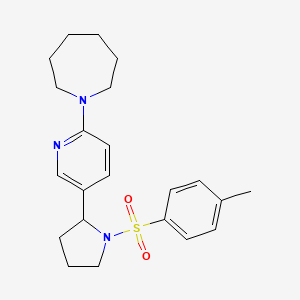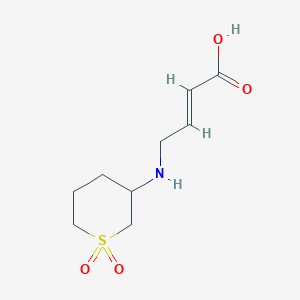
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is a compound that belongs to the class of heterocyclic compounds containing a thiopyran ring This compound is characterized by the presence of a sulfur atom within a six-membered ring, which is further oxidized to form a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The initial step involves the formation of the thiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under acidic conditions.
Oxidation to Sulfone: The thiopyran ring is then oxidized to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amination and Coupling: The oxidized thiopyran ring is then subjected to amination, followed by coupling with but-2-enoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Similar structure but lacks the but-2-enoic acid moiety.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Contains a methyl ester group instead of the amino and but-2-enoic acid groups.
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of but-2-enoic acid.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(E)-4-[(1,1-dioxothian-3-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)4-1-5-10-8-3-2-6-15(13,14)7-8/h1,4,8,10H,2-3,5-7H2,(H,11,12)/b4-1+ |
InChI Key |
GOJDGWSGEDRTII-DAFODLJHSA-N |
Isomeric SMILES |
C1CC(CS(=O)(=O)C1)NC/C=C/C(=O)O |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


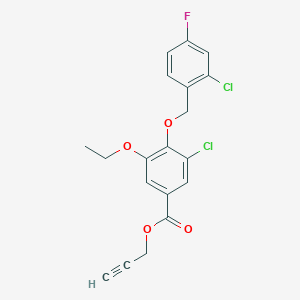
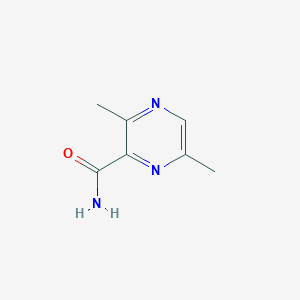
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
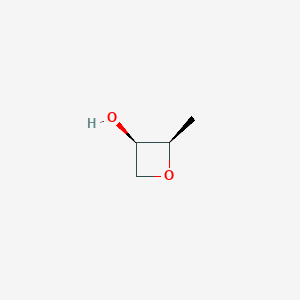
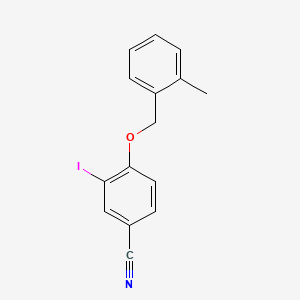

![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
